4'-Ethoxyacetophenone chemical properties and structure
4'-Ethoxyacetophenone chemical properties and structure
An In-depth Technical Guide to 4'-Ethoxyacetophenone
Introduction
4'-Ethoxyacetophenone, an aromatic ketone, is a significant organic compound with the chemical formula C₁₀H₁₂O₂. It is characterized by an acetophenone (B1666503) structure substituted with an ethoxy group at the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis and is particularly valued in polymer chemistry as a photoinitiator. For researchers in drug development, the broader class of acetophenones is of great interest due to their diverse and well-documented pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4'-Ethoxyacetophenone, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
4'-Ethoxyacetophenone's structure consists of a benzene (B151609) ring bonded to an acetyl group (-COCH₃) and an ethoxy group (-OCH₂CH₃). These two substituents are in a para (1,4) arrangement on the ring.
| Identifier | Value |
| IUPAC Name | 1-(4-ethoxyphenyl)ethanone[4] |
| Synonyms | p-Ethoxyacetophenone, 4-Acetylphenetole, 1-(4-Ethoxyphenyl)ethan-1-one[4][5][6] |
| CAS Number | 1676-63-7[5][7][8] |
| Molecular Formula | C₁₀H₁₂O₂[5][7] |
| Molecular Weight | 164.20 g/mol |
| SMILES | CCOc1ccc(cc1)C(C)=O |
| InChI | InChI=1S/C10H12O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3[5] |
| InChIKey | YJFNFQHMQJCPRG-UHFFFAOYSA-N[5] |
Physicochemical Properties
4'-Ethoxyacetophenone is typically a white to off-white solid at room temperature.[5] Its key physical and chemical properties are summarized below.
| Property | Value |
| Appearance | White to light yellow solid or powder[5] |
| Melting Point | 37-39 °C[5] |
| Boiling Point | 268-269 °C at 758 mmHg[5] |
| Density | 1.0326 g/cm³ (estimate)[5] |
| Flash Point | >110 °C (>230 °F)[5] |
| Water Solubility | 791.1 mg/L[5][9] |
| Other Solubilities | Soluble in alcohol; slightly soluble in chloroform (B151607) and methanol[5][9] |
| Refractive Index | 1.5180 (estimate)[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4'-Ethoxyacetophenone. While detailed peak lists are beyond the scope of this guide, the availability of various spectral data is noted for reference.
| Spectroscopic Technique | Availability/Reference |
| ¹H NMR | Spectrum available from sources such as ChemicalBook[10] |
| ¹³C NMR | Spectrum available from sources such as SpectraBase[11][12] |
| Infrared (IR) Spectroscopy | Spectrum available from sources such as ChemicalBook and PubChem[4][10] |
| Raman Spectroscopy | Spectrum available from sources such as ChemicalBook and PubChem[4][10] |
| Mass Spectrometry (MS) | GC-MS data available from sources such as SpectraBase[13] |
Reactivity, Stability, and Applications
Reactivity and Stability 4'-Ethoxyacetophenone is chemically stable under standard laboratory conditions.[14] However, like other ethers, it may be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[4]
Key Applications The primary industrial application of 4'-Ethoxyacetophenone is in polymer science.
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Photoinitiator : It functions as a Type II photoinitiator. Upon absorption of UV light, it can generate free radicals that initiate the polymerization of monomers like acrylates and methacrylates. This property is vital for industries utilizing UV-cured coatings, inks, and adhesives that require rapid curing.
-
Polymer Synthesis : It is used as a building block in the synthesis of specialized polymer matrices. These polymers can be designed to have functional properties, such as responsiveness to stimuli like pH or temperature, making them suitable for advanced applications in sensors and actuators.
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Chemical Intermediate : It serves as a precursor in the synthesis of other organic molecules, such as 4-(4-ethoxy-phenyl)-thiazol-2-ylamine.[5]
Biological and Pharmacological Context
While specific biological activities of 4'-Ethoxyacetophenone are not extensively documented, the acetophenone scaffold is prominent in medicinal chemistry.[2][3] Various substituted acetophenones exhibit a wide range of pharmacological effects, providing a strong rationale for investigating derivatives like 4'-ethoxyacetophenone in drug discovery programs.[1]
For instance, certain dihydroxyacetophenone derivatives have been shown to protect cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway.[15] Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).[15] This mechanism is a key target in the development of drugs for inflammatory and neurodegenerative diseases.
Experimental Protocols
Proposed Synthesis: Friedel-Crafts Acylation A standard and industrially viable method for preparing 4'-Ethoxyacetophenone is the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene).
-
Reaction : Phenetole is acylated using either acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction is usually performed in a suitable inert solvent, such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂), at reduced temperatures to control the reaction's exothermicity.
-
Methodology :
-
Anhydrous aluminum chloride is suspended in the chilled solvent within a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Acetyl chloride is added dropwise to the suspension while maintaining a low temperature (e.g., 0-5 °C).
-
Phenetole is then added slowly to the mixture, and the reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, then dried over an anhydrous salt like sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or recrystallization, to yield pure 4'-Ethoxyacetophenone.
-
Analytical Method: Reverse Phase HPLC 4'-Ethoxyacetophenone can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[6]
-
Column : A Newcrom R1 or standard C18 column can be used.[6]
-
Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid, such as phosphoric acid, to improve peak shape.[6]
-
Detection : UV detection is suitable due to the chromophore in the molecule.
-
Note : For applications compatible with mass spectrometry (MS), the phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[6] This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]
Safety and Handling
4'-Ethoxyacetophenone is classified as an irritant. Standard laboratory safety precautions should be followed when handling this chemical.
| GHS Information | Details |
| Pictogram | GHS07 (Exclamation Mark)[5] |
| Signal Word | Warning[5][8] |
| Hazard Statements | H315: Causes skin irritation[5][8]H319: Causes serious eye irritation[5][8]May cause respiratory irritation[8] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501[5][8] |
-
Handling : Use in a well-ventilated area.[8] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Avoid the formation of dust.[8]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]
Conclusion
4'-Ethoxyacetophenone is a valuable chemical with well-defined properties and significant applications, particularly in polymer chemistry. Its structural similarity to other pharmacologically active acetophenones makes it and its potential derivatives interesting candidates for further investigation in the field of drug discovery. This guide has provided a technical overview of its structure, properties, synthesis, and safety, offering a foundational resource for scientific and research professionals.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4′-Ethoxyacetophenone | 1676-63-7 [chemicalbook.com]
- 6. 4’-Ethoxy acetophenone | SIELC Technologies [sielc.com]
- 7. scbt.com [scbt.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-ethoxyacetophenone, 1676-39-7 [thegoodscentscompany.com]
- 10. 4′-Ethoxyacetophenone(1676-63-7) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 4′-Ethoxyacetophenone - Safety Data Sheet [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
